N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide

Catalog No.
S3179864
CAS No.
1795088-73-1
M.F
C20H21ClN2O3
M. Wt
372.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1...

CAS Number

1795088-73-1

Product Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.85

InChI

InChI=1S/C20H21ClN2O3/c1-20(26-3,14-5-4-6-15(21)10-14)12-22-19(24)18-9-13-7-8-16(25-2)11-17(13)23-18/h4-11,23H,12H2,1-3H3,(H,22,24)

InChI Key

YYQPUFPNKNHMRJ-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(C3=CC(=CC=C3)Cl)OC

Solubility

not available

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

  • Antiviral Activity Indole derivatives have been reported as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.

N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound with a complex structure that includes an indole moiety, methoxy groups, and a chlorophenyl substituent. Its chemical formula is C18H20ClN2O3C_{18}H_{20}ClN_{2}O_{3}, and it features a carboxamide functional group, which is known for its potential biological activity. The presence of the chlorine atom and methoxy groups may enhance its pharmacological properties, making it a compound of interest in medicinal chemistry.

Typical of carboxamides and indoles. Notably, it can undergo:

  • Hydrolysis: The carboxamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Substitution Reactions: The chlorophenyl group may undergo nucleophilic substitution reactions, allowing for further derivatization.
  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones under strong oxidizing conditions.

N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide has shown promising biological activities, particularly in cancer research. It has been noted for its ability to enhance the sensitivity of cancer cells to electric fields, potentially aiding in tumor treatment strategies . Additionally, compounds containing indole structures are often investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties.

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide typically involves several steps:

  • Formation of the Indole Core: The indole ring can be synthesized via cyclization reactions starting from appropriate precursors such as anilines and aldehydes.
  • Introduction of Methoxy Groups: Methoxy groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Formation of the Carboxamide: The final step involves reacting the indole derivative with an appropriate carboxylic acid derivative to form the carboxamide linkage.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating various cancers.
  • Research: It can be utilized in studies exploring the mechanisms of action of indole derivatives in biological systems.

Interaction studies involving N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide focus on its binding affinity to various biological targets. These studies typically assess:

  • Receptor Binding: Evaluating how well the compound binds to specific receptors involved in cancer pathways.
  • Cell Line Studies: Investigating its effects on different cancer cell lines to determine cytotoxicity and mechanism of action.

Similar compounds include:

  • N-[2-(4-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide
  • N-[2-(3-fluorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide
Compound NameStructure FeaturesBiological Activity
N-[2-(4-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamideChlorine at para positionSimilar anti-cancer properties
N-[2-(3-fluorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamideFluorine at meta positionPotentially different pharmacokinetics

Uniqueness

The uniqueness of N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide lies in its specific substitution pattern on the indole ring and the presence of both methoxy and chlorophenyl groups, which may enhance its solubility and bioactivity compared to similar compounds. This structural arrangement could lead to distinct pharmacological profiles and therapeutic potentials.

XLogP3

3.8

Dates

Last modified: 08-18-2023

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